4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS No.: 2310158-46-2
Cat. No.: VC4806491
Molecular Formula: C15H17N3O2S2
Molecular Weight: 335.44
* For research use only. Not for human or veterinary use.
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one - 2310158-46-2](/images/structure/VC4806491.png)
Specification
CAS No. | 2310158-46-2 |
---|---|
Molecular Formula | C15H17N3O2S2 |
Molecular Weight | 335.44 |
IUPAC Name | 4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Standard InChI | InChI=1S/C15H17N3O2S2/c1-11-4-8-21-12(11)2-3-13(19)17-6-7-18(14(20)10-17)15-16-5-9-22-15/h4-5,8-9H,2-3,6-7,10H2,1H3 |
Standard InChI Key | VCAPXUDCFFFFOR-UHFFFAOYSA-N |
SMILES | CC1=C(SC=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted at the 1-position with a 1,3-thiazol-2-yl group and at the 4-position with a 3-(3-methylthiophen-2-yl)propanoyl side chain. Key structural elements include:
-
Piperazin-2-one: Confers conformational rigidity and hydrogen-bonding capacity via its carbonyl group .
-
1,3-Thiazol-2-yl: A five-membered aromatic ring with sulfur and nitrogen atoms, known to enhance metabolic stability and receptor binding .
-
3-Methylthiophen-2-yl propanoyl: A thiophene-derived side chain with a methyl substituent, likely influencing lipophilicity and electronic properties .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Core Ring Formation
The piperazin-2-one scaffold is typically synthesized via cyclization reactions. For example, N-acetylation of aminothiazole intermediates followed by microwave-assisted Mannich reactions* has been employed to construct similar heterocycles . In one protocol:
-
Acetophenone derivative (e.g., 4-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone) is brominated and treated with thiourea to form 2-aminothiazole .
-
Acetylation with acetic anhydride yields intermediates amenable to functionalization at the 5-position of the thiazole ring .
-
Mannich reaction with (2R)-2-methylpyrrolidine under microwave irradiation introduces the pyrrolidine moiety, followed by deprotection to generate key intermediates .
Side Chain Incorporation
The propanoyl-thiophene side chain is introduced via:
-
Ipso-substitution: Coupling of brominated intermediates with thiophene-containing nucleophiles under basic conditions .
-
Palladium-catalyzed cross-coupling: For sterically hindered substrates, as demonstrated in the synthesis of pyridazine analogs .
Table 2: Representative Synthetic Steps for Analogous Compounds
Step | Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|---|
1 | Thiazole formation | Thiourea, ethanol, 65–75°C | 57 | |
2 | Acetylation | Acetic anhydride, pyridine | 88 | |
3 | Mannich reaction | Microwave, 170°C, 30 min | 59 |
Structure-Activity Relationships (SAR)
Role of Heterocyclic Substituents
-
Thiazole vs. triazine: Replacement of thiazole with 1,3,5-triazine abolishes M3 PAM activity due to loss of sulfur-mediated interactions .
-
Thiophene methylation: The 3-methyl group on the thiophene ring may reduce oxidative metabolism, as seen in duloxetine analogs .
Table 3: Activity Trends in Analogous Compounds
Compound | M3 PAM Activity (-fold shift) | Key Structural Feature |
---|---|---|
3m (Pyridine derivative) | 12 | Unsubstituted thiophene |
3a (Thiazole derivative) | 50 | Optimal sulfur–nitrogen spacing |
3h (Triazine derivative) | <2 | Absence of thiazole sulfur |
Therapeutic Implications
Respiratory Disorders
M3 mAChR PAMs are investigational therapies for chronic obstructive pulmonary disease (COPD), where they enhance bronchodilation without antagonizing cardiac M2 receptors . The compound’s selectivity profile warrants evaluation in preclinical models.
Metabolic Diseases
Given the structural resemblance to SIK2 inhibitors , further studies could explore its role in obesity-related metabolic dysregulation, particularly in adipose tissue remodeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume